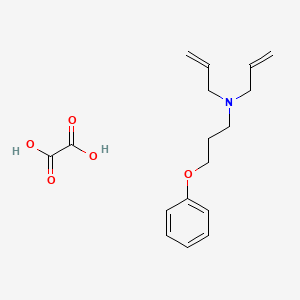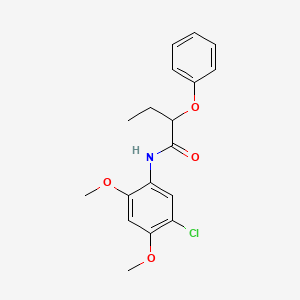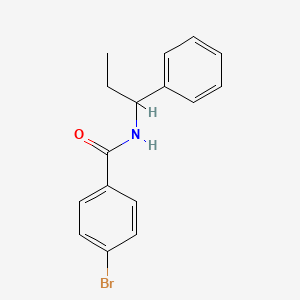
oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine
Overview
Description
Oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine is a complex organic compound that combines the properties of oxalic acid and a phenoxy-substituted amine. . The phenoxy-substituted amine component introduces additional functional groups, making this compound versatile for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine typically involves multiple steps:
Formation of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates or by heating sodium formate in the presence of a catalyst.
Synthesis of 3-Phenoxy-N,N-bis(prop-2-enyl)propan-1-amine: This step involves the reaction of 3-phenoxypropan-1-amine with prop-2-enyl halides under basic conditions to introduce the prop-2-enyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes for oxalic acid and subsequent amination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenoxy groups.
Reduction: Reduction reactions can target the oxalic acid component, converting it to glycolic acid.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of phenoxy-substituted carboxylic acids.
Reduction: Conversion to glycolic acid derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Oxalic Acid Component: Acts as a chelating agent, binding to metal ions.
Phenoxy-N,N-bis(prop-2-enyl)propan-1-amine Component: Interacts with biological receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine is unique due to its combination of oxalic acid’s chelating properties and the versatile reactivity of the phenoxy-substituted amine. This dual functionality makes it valuable for specialized applications in various fields .
Properties
IUPAC Name |
oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.C2H2O4/c1-3-11-16(12-4-2)13-8-14-17-15-9-6-5-7-10-15;3-1(4)2(5)6/h3-7,9-10H,1-2,8,11-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNGXQFSFZKXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCCOC1=CC=CC=C1)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Bromo-4-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4077311.png)
![1'-acetyl-3-[2-(2-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B4077313.png)
![(4-Bromophenyl)-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]methanone](/img/structure/B4077315.png)
![1-[3-(2-Chloro-4-methylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4077318.png)
![2-[4-(4-methoxyphenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4077324.png)
![N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4077328.png)
![2-[3-(2-Chloro-4-nitroanilino)propyl]isoindole-1,3-dione](/img/structure/B4077333.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4077344.png)

![N-ethyl-N-[[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-methylprop-2-en-1-amine](/img/structure/B4077356.png)
![2-[(3-bromobenzyl)oxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4077364.png)

![N-allyl-N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077384.png)
![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4077387.png)
